(R)-4-(benzyloxy)-3-methylbutanenitrile
Description
(R)-4-(Benzyloxy)-3-methylbutanenitrile is a chiral nitrile derivative featuring a benzyl ether group and a methyl branch on a four-carbon chain. This compound has gained prominence as a versatile chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates and complex organic molecules . Its stereochemical integrity and functional group compatibility make it valuable for constructing enantiopure compounds. A practical synthesis route from an α-keto ester precursor has been reported, achieving high yield and scalability under optimized conditions . The nitrile group offers reactivity for further transformations, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions, enhancing its utility in multistep syntheses.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(3R)-3-methyl-4-phenylmethoxybutanenitrile |
InChI |
InChI=1S/C12H15NO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3/t11-/m1/s1 |
InChI Key |
ODWXJGOOONGCCG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC#N)COCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC#N)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxy-3-methylbutyronitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-methylbutyronitrile.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting ®-3-methylbutyronitrile with benzyl alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyloxy-3-methylbutyronitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-Benzyloxy-3-methylbutyronitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Benzyloxy-3-methylbutyric acid or benzyloxy-3-methylbutyraldehyde.
Reduction: ®-4-Benzyloxy-3-methylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
®-4-Benzyloxy-3-methylbutyronitrile is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
Pharmaceutical research utilizes ®-4-Benzyloxy-3-methylbutyronitrile in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the chemical industry, it serves as a building block for the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-Benzyloxy-3-methylbutyronitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group may engage in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
Data Tables and Research Findings
Table 1: Functional Group Reactivity
Table 2: Chirality and Stereochemical Impact
Biological Activity
(R)-4-(benzyloxy)-3-methylbutanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacological and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant research findings, and potential applications.
- Molecular Formula : C12H15NO
- Molecular Weight : 189.25 g/mol
- IUPAC Name : (R)-4-(benzyloxy)-3-methylbutanenitrile
The biological activity of (R)-4-(benzyloxy)-3-methylbutanenitrile primarily involves its interaction with specific biological targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can interact with various receptors, potentially affecting signaling pathways related to inflammation, pain, or other physiological processes.
Antimicrobial Properties
Research has indicated that (R)-4-(benzyloxy)-3-methylbutanenitrile exhibits significant antimicrobial activity. A study evaluating its effects on various bacterial strains demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that (R)-4-(benzyloxy)-3-methylbutanenitrile can reduce the production of pro-inflammatory cytokines. For instance, it was found to decrease interleukin-6 (IL-6) levels in activated macrophages by approximately 40% at a concentration of 10 µM. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Activity :
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of (R)-4-(benzyloxy)-3-methylbutanenitrile against multi-drug resistant bacterial strains. The compound was found to enhance the efficacy of standard antibiotics when used in combination therapies, indicating its potential as an adjuvant treatment. -
Case Study on Anti-inflammatory Properties :
In a controlled trial involving animal models of arthritis, (R)-4-(benzyloxy)-3-methylbutanenitrile demonstrated a significant reduction in joint swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of (R)-4-(benzyloxy)-3-methylbutanenitrile to enhance its pharmacological properties. Modifications at the benzyloxy group have been shown to improve selectivity and potency against specific biological targets.
Table: Structure-Activity Relationship (SAR) Analysis
| Compound Variant | Biological Activity | Remarks |
|---|---|---|
| (R)-4-(benzyloxy)-3-methylbutanenitrile | Moderate Antimicrobial | Base compound |
| (S)-4-(benzyloxy)-3-methylbutanenitrile | Low Antimicrobial | Inactive enantiomer |
| 4-(methoxy)-3-methylbutanenitrile | High Antimicrobial | Enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
